molecular formula C12H24O2 B1207798 10-Methylundecanoic acid CAS No. 2724-56-3

10-Methylundecanoic acid

Cat. No. B1207798
CAS RN: 2724-56-3
M. Wt: 200.32 g/mol
InChI Key: QJRRBVNPIKYRQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 10-Methylundecanoic acid and its derivatives, such as (−)-(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid, has been achieved through various routes. One notable approach involved starting from commercially available 1-bromo-3-methylbutane, proceeding through 11 steps with a 25.8% overall yield, highlighting key steps such as asymmetric allylic alkylations and hydroboration–oxidation (Zhang et al., 2006). Another synthesis route achieved (−)-(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid and its trimer, emphasizing asymmetric allylboration and Yamaguchi's esterification reaction (Zhang et al., 2008).

Molecular Structure Analysis

The molecular structure of 10-Methylundecanoic acid and its derivatives has been elucidated through various analytical techniques. These compounds typically feature a long carbon chain with a methyl group at the tenth carbon. The structural complexity increases with the introduction of functional groups such as hydroxyl or keto groups in the derivatives, which significantly impacts their chemical behavior and reactivity.

Chemical Reactions and Properties

10-Methylundecanoic acid undergoes typical fatty acid reactions, including esterification and oxidation. For instance, Markonikov hydration and amination of 10-undecenoic acid have been studied, leading to 10-hydroxy and 10-aminoundecanoic acids (Osman & Qazi, 1975). Additionally, derivatives such as methyl 10-(1,3,2-oxazaphospholidin-2-one)undecanoate have been synthesized, showcasing the versatility of 10-Methylundecanoic acid in chemical transformations (Saeed et al., 1994).

Scientific Research Applications

  • Isotope Labeling of Lipids : The synthesis of tetradeuterated 10-methylundecanoic acid for studies of long-chain fatty acid metabolism in patients was described, utilizing the Favorsky rearrangement. This process helped in determining the positions of isotope labeling through mass spectrometry (Johnson & Poulos, 1989).

  • Synthesis for Research Purposes : There was successful total synthesis of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid from commercially available materials, which is crucial for further research and application in various fields. This synthesis involved multiple steps, including asymmetric allylic alkylations and hydroboration–oxidation (Zhang et al., 2006).

  • Antibiotic Research : Research on enduracidins, a type of antibiotic, revealed that 10-methylundeca-2 (cis)-4 (trans)-dienoic acid is a constituent of enduracidins A and B. This finding was instrumental in understanding the structural differences and composition of these antibiotics (Iwasaki et al., 1973).

  • Chemical Reactions and Synthesis Studies : Various studies have been conducted on the chemical reactions involving 10-methylundecanoic acid and its derivatives. For instance, the oxidative cyclization of unsaturated fatty acids like 10-undecenoic acid was examined, showing different reaction products and structural characterizations (Hashmi et al., 1983). Additionally, the Markonikov hydration and amination of 10-undecenoic acid were explored, leading to the production of specific acids and demonstrating the directionality of these reactions (Osman & Qazi, 1975).

  • Medical Applications : 10-Methylundecanoic acid has been used in medical research, such as in the study of tuberculostearic acid in sputum from patients with pulmonary tuberculosis. This research highlighted its potential use in rapid and sensitive diagnostic methods for tuberculosis (Odham et al., 1979).

  • Material Science Applications : In material science, the study of ZnO/CeO2 nanocomposites synthesized for photocatalytic degradation and electrochemical activity mentioned the use of methyl esters like 10-methylundecanoic acid in various applications (Rajendran et al., 2016).

  • Phase-Change Materials for Energy Storage : Dodecanoic acid, closely related to 10-methylundecanoic acid, was studied as a potential phase-change material for thermal energy storage, highlighting the importance of such fatty acids in energy-related applications (Desgrosseilliers et al., 2013).

  • Corrosion Inhibition : The design and synthesis of a novel corrosion inhibitor, which included methyl 11-bromoundecanoate, demonstrated the application of derivatives of 10-methylundecanoic acid in preventing metal corrosion (Chauhan et al., 2020).

properties

IUPAC Name

10-methylundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-11(2)9-7-5-3-4-6-8-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRRBVNPIKYRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181693
Record name Undecanoic acid, 10-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methylundecanoic acid

CAS RN

2724-56-3
Record name 10-Methylundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2724-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecanoic acid, 10-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, 10-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Methylundecanoic acid
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Synthesis routes and methods

Procedure details

To 11-methyldodecanoic acid (400 mg) and para-nitrophenol (260 mg) dissolved in N,N-dimethylformamide (DMF, 30 ml) was added N,N'-dicyclohexylcarbodiimide (385 mg), and the mixture was stirred for 12 hours. The reaction mixture was filtered and concentrated to give the active ester of 10-methylundecanoic acid. To the active ester (620 mg), after having been dissolved in DMF, were added 6-(4'-N-glycyl-spicaminyl-amino)purine hydrochloride (710 mg) and triethylamine (2.0 ml), and the mixture was stirred for 12 hours. The solvent was removed by distillation, and the residue was subjected to chromatography on a silica gel column with eluent systems of chloroform-methanol (from 7:1 to 5:1) to give SPK251 in the yield of 236 mg.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
385 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
L Liu, DW Bearden, KS Rein - Journal of natural products, 2011 - ACS Publications
… -2,5,7,8-tetrahydroxy-10-methylundecanoic acid (Athmu). The absolute configurations of the … ,5,7,8-tetrahydroxy-10-methylundecanoic acid (Athmu). The tychonamides possess a similar …
Number of citations: 10 pubs.acs.org
AF Barrero, MM Herrador, A Haïdour, J Altarejos… - Tetrahedron letters, 1995 - Elsevier
Two new carboxylic acids, 1 and 6, have been isolated from the aerial parts of Lafuentea rotundifolia Lag. (Scrophulariaceae). The structural determination was performed by …
Number of citations: 5 www.sciencedirect.com
XS Zhang, SJ Da, Y Jiao, HZ Li… - Chinese Journal of …, 2008 - Wiley Online Library
The asymmetric total synthesis of (3S,6R)‐3,6‐dihydroxy‐10‐methylundecanoic acid and its trimer was accomplished from commercially available 1‐bromo‐3‐methylbutane in 11 steps …
Number of citations: 3 onlinelibrary.wiley.com
G Sabitha, SSS Reddy, V Bhaskar, JS Yadav - Synthesis, 2010 - thieme-connect.com
… A new synthesis of (-)-(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid, a β-hydroxy carboxylic acid, has been accomplished using a cross-metathesis reaction between two …
Number of citations: 6 www.thieme-connect.com
X Zhang, S Da, C Zhang, Z Xie, Y Li - Tetrahedron letters, 2006 - Elsevier
The first total synthesis of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid was accomplished from commercially available 1-bromo-3-methylbutane in 11 steps and 25.8% overall yield…
Number of citations: 7 www.sciencedirect.com
S Kumar Pandey, P Kumar - 2007 - Wiley Online Library
An efficient enantioselective synthesis of (–)‐(3S,6R)‐3,6‐dihydroxy‐10‐methylundecanoic acid (1) from epichlorohydrin is described. The key steps include Jacobsen’s HKR, …
L Liu, DW Bearden, JC Rodriguez, KS Rein - Tetrahedron letters, 2012 - Elsevier
… The biosynthetic origin of the 3-amino-2,5,7,8-tetrahydroxy-10-methylundecanoic acid (Athmu) moiety has been investigated using stable isotope incorporation experiments. While α-…
Number of citations: 5 www.sciencedirect.com
H SAIKATSU - Bull. of Yamagata Univ. Eng, 1973 - yamagata.repo.nii.ac.jp
… chloride to produce 6-oxo-10methylundecanoic acid, which was converted into lO-… structures of 6~0X0~10~methylundecanoic acid and 10methylundecanol were determined with NMR …
Number of citations: 0 yamagata.repo.nii.ac.jp
EN Zainuddin, R Jansen, M Nimtz, V Wray… - Journal of natural …, 2009 - ACS Publications
… the cross-peaks and their respective intensities at different positions in the TOCSY spectra of both solutions indicated this was a 3-amino-2,5,7,8-tetrahydroxy-10-methylundecanoic acid…
Number of citations: 64 pubs.acs.org
M Ono, S Teramoto, S Naito, A Takahashi… - Journal of natural …, 2018 - Springer
… of a resin glycoside with 10-methylundecanoic acid as the component organic acid. … Note that 5 is the first representative of the resin glycoside with 10-methylundecanoic acid …
Number of citations: 5 link.springer.com

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